Methyl 4-iso-pentoxyphenyl sulfide
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Overview
Description
Methyl 4-iso-pentoxyphenyl sulfide: is an organic compound with the molecular formula C12H18OS. It contains a total of 32 bonds, including 14 non-hydrogen bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 ether (aromatic), and 1 sulfide . This compound is characterized by its unique structure, which includes a sulfide group bonded to a phenyl ring substituted with a methyl group and an iso-pentoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iso-pentoxyphenyl sulfide can be synthesized through various methods. One common approach involves the reaction of a thiol with an alkyl halide in the presence of a base. For instance, benzenethiol can react with methyl iodide and sodium hydroxide to yield methyl phenyl sulfide . This reaction follows an S_N2 pathway, where the thiolate ion acts as a nucleophile and attacks the alpha carbon of the alkyl halide, displacing the halide ion and forming the sulfide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar principles as the laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iso-pentoxyphenyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur under S_N2 conditions, where nucleophiles replace the sulfide group.
Major Products Formed:
Oxidation: Methyl phenyl sulfoxide and methyl phenyl sulfone.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-iso-pentoxyphenyl sulfide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfide-containing molecules on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of sulfides in biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 4-iso-pentoxyphenyl sulfide involves its interaction with molecular targets through its sulfide group. The sulfide group can undergo oxidation to form sulfoxides and sulfones, which can interact with various enzymes and proteins in biological systems. These interactions can affect cellular signaling pathways and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Methyl phenyl sulfide: Similar structure but lacks the iso-pentoxy group.
Methyl 4-methoxyphenyl sulfide: Contains a methoxy group instead of an iso-pentoxy group.
Methyl 4-ethoxyphenyl sulfide: Contains an ethoxy group instead of an iso-pentoxy group.
Uniqueness: Methyl 4-iso-pentoxyphenyl sulfide is unique due to the presence of the iso-pentoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-methylbutoxy)-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10(2)8-9-13-11-4-6-12(14-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKMTWNREBANRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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